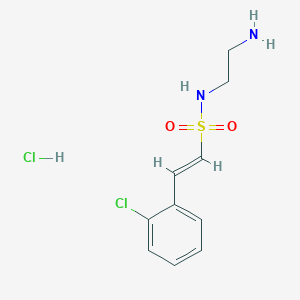

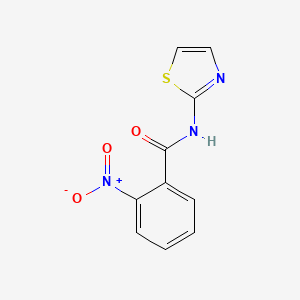

Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran compounds, such as Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate, are a class of compounds that are ubiquitous in nature . They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters involves heterocyclization methods . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis

The molecular formula of Ethyl benzofuran-3-carboxylate is C11H10O3 . Its molecular weight is 190.20 . The SMILES string representation of its structure is CCOC(=O)c1coc2ccccc12 .Chemical Reactions Analysis

The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry . A proposed reaction mechanism includes a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Physical And Chemical Properties Analysis

Ethyl benzofuran-3-carboxylate is a liquid with a refractive index of n20/D 1.540 and a density of 1.150 g/mL at 25 °C . It should be stored at 2-8°C .科学的研究の応用

Synthesis and Biological Activity

Antitumor Activity and Synthesis Methodologies : Research has shown the synthesis of compounds through reactions involving cyclopropane rings and benzofuran derivatives, demonstrating potential antitumor activities. For example, compounds synthesized through the treatment of ribofuranosyl-1-carbonitrile with hydrogen selenide, followed by reactions with ethyl bromopyruvate, exhibited cytotoxic properties against cancer cells in culture and were effective against Lewis lung carcinoma in mice (Srivastava & Robins, 1983).

Intramolecular Functionalization : A study described the intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides, leading to the synthesis of diverse ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates without the need for silver or pivalate additives, showcasing a method that could be applicable to the synthesis of Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate related structures (Ladd, Belouin, & Charette, 2016).

Chemical Reactions and Material Applications

Reactions of Cyclopropylfurancarboxylic Acids : Another study focused on the reactions of esters of cyclopropylfurancarboxylic acids, finding that ethyl cyclopropylfuran-3-carboxylates reacted to form chloromethyl derivatives. This reaction involved selective cleavage of the cyclopropane ring, introducing a γ-chloropropyl fragment, which could be relevant for modifications of this compound (Pevzner, 2004).

Synthesis of Trifluoromethyl-Containing Polysubstituted Aromatic Compounds : The efficient and selective preparation of trifluoromethyl-containing aromatic compounds, including 3-aminobenzoic acid derivatives through Diels–Alder reactions, offers insights into synthetic approaches that could potentially be adapted for the synthesis of this compound derivatives (Kondratov et al., 2015).

Safety and Hazards

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years .

特性

IUPAC Name |

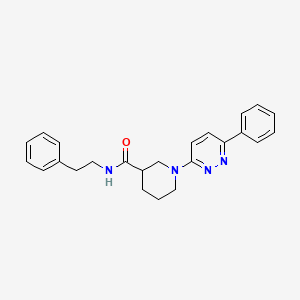

ethyl 3-(cyclopropanecarbonylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-2-19-15(18)13-12(16-14(17)9-7-8-9)10-5-3-4-6-11(10)20-13/h3-6,9H,2,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDJZLXIBXRNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2423932.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423935.png)

![ethyl 6-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2423936.png)

![([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine](/img/structure/B2423942.png)

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2423944.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)